molecular formula C16H17BrO2 B7976308 (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol

Cat. No.: B7976308
M. Wt: 321.21 g/mol
InChI Key: QSEOQHBAKYPSMX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C16H17BrO2 and a molecular weight of 321.21 g/mol This compound features a bromophenyl group and a methoxy-dimethylphenyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-methoxy-3,5-dimethylbenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)(4-methoxyphenyl)methanol
  • (2-Bromophenyl)(3,5-dimethylphenyl)methanol
  • (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)ethanol

Uniqueness

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is unique due to the presence of both a bromophenyl group and a methoxy-dimethylphenyl group. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9,15,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEOQHBAKYPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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